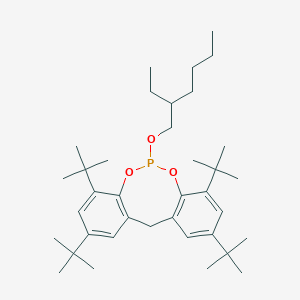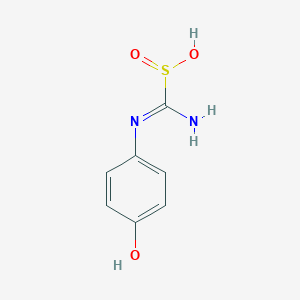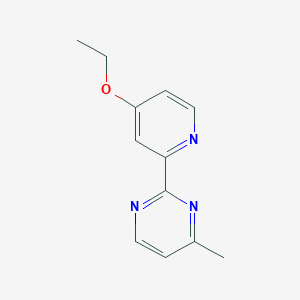
2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine is a pyrimidine derivative that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and synthesis methods.
作用機序
The mechanism of action of 2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine is not fully understood. However, it is believed to exert its effects by inhibiting the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in the development and progression of cancer. It has also been shown to inhibit the activity of phosphodiesterases, which are involved in the regulation of various physiological processes, including inflammation and immune response.
生化学的および生理学的効果
2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine has been found to possess potent anti-inflammatory, anti-cancer, and anti-viral activities. It has been shown to significantly reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of tyrosine kinases. Additionally, this compound has been found to exhibit significant inhibitory effects on various viruses, including influenza virus and herpes simplex virus.
実験室実験の利点と制限
One of the major advantages of using 2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine in lab experiments is its potent activity against various enzymes and signaling pathways. This compound can be used to study the role of these enzymes and pathways in various physiological and pathological processes. However, one of the major limitations of using this compound is its relatively high cost and limited availability.
将来の方向性
There are several future directions for the research on 2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine. One of the major areas of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the identification of new targets for this compound, which can be used to develop novel therapeutic agents for various diseases. Additionally, the potential use of this compound as a diagnostic tool for various diseases, including cancer and viral infections, is also an area of active research.
合成法
2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine can be synthesized by the reaction of 2-amino-4-methylpyrimidine with 4-ethoxypyridine-2-carbaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired compound in good yield and purity.
科学的研究の応用
2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine has been extensively studied for its potential applications in various fields of science. This compound has been found to possess potent anti-inflammatory, anti-cancer, and anti-viral activities. It has also been shown to exhibit significant inhibitory effects on various enzymes, including tyrosine kinases, phosphodiesterases, and cyclooxygenases.
特性
CAS番号 |
142019-58-7 |
|---|---|
製品名 |
2-(4-Ethoxypyridin-2-yl)-4-methylpyrimidine |
分子式 |
C12H13N3O |
分子量 |
215.25 g/mol |
IUPAC名 |
2-(4-ethoxypyridin-2-yl)-4-methylpyrimidine |
InChI |
InChI=1S/C12H13N3O/c1-3-16-10-5-7-13-11(8-10)12-14-6-4-9(2)15-12/h4-8H,3H2,1-2H3 |
InChIキー |
IGFLKBBXETTYRO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=NC=C1)C2=NC=CC(=N2)C |
正規SMILES |
CCOC1=CC(=NC=C1)C2=NC=CC(=N2)C |
同義語 |
Pyrimidine, 2-(4-ethoxy-2-pyridinyl)-4-methyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



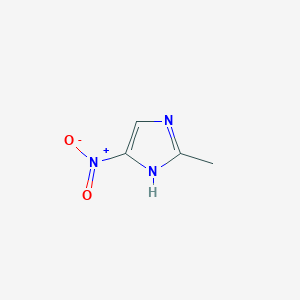
![9H-Pyrido[3,4-b]indole-5,6-diamine](/img/structure/B138377.png)
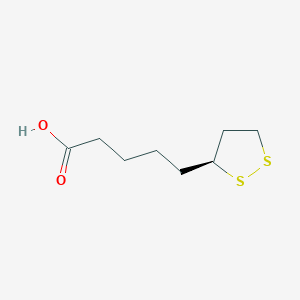
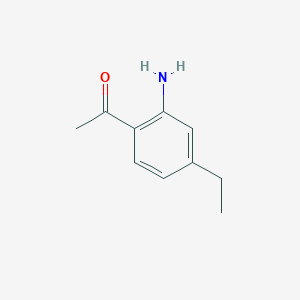
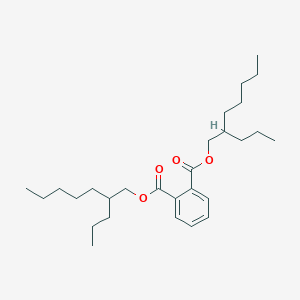
![N-[(2R,3R,4R,5S,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138389.png)
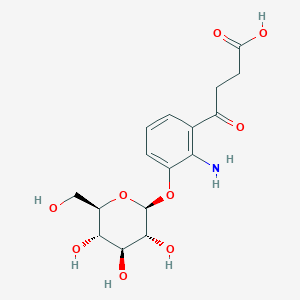
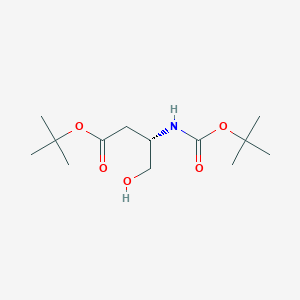
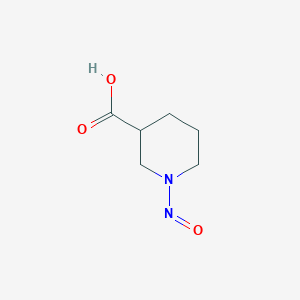
![Indeno[1,2,3-cd]pyrene](/img/structure/B138397.png)
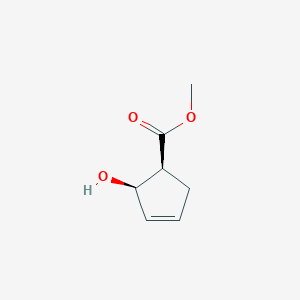
![(2R,4S,5R,7R,8S,9R,13R,14S,15R,16S,18S,19R)-5,14,15,16,19,20-hexahydroxy-7,9,13-trimethyl-5-(2-methylpropyl)pentacyclo[10.8.0.02,9.04,8.013,18]icosan-3-one](/img/structure/B138409.png)
